
N-Acetylglycyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylglycyl-L-leucine, also known as this compound, is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
N-Acetylglycyl-L-leucine exhibits unique pharmacokinetic properties due to the acetylation of leucine. This modification alters its transport mechanisms within the body, allowing it to bypass conventional amino acid transporters such as LAT1 and utilize organic anion transporters (OAT1 and OAT3) and monocarboxylate transporter type 1 (MCT1) for cellular uptake. This enhanced uptake is crucial for its efficacy as a therapeutic agent in various neurological disorders .
Neurological Disorders
This compound has shown promise in treating several neurological conditions, particularly lysosomal storage diseases and neurodegenerative disorders. Key findings include:
- Niemann-Pick Disease Type C (NPC) : Clinical trials have demonstrated that N-Acetyl-L-leucine significantly improves symptoms and quality of life in NPC patients. In a Phase II study, it was found to be safe and well-tolerated while showing statistically significant improvements in clinical assessments .
- GM2 Gangliosidoses : Similar effects were observed in patients with Tay-Sachs and Sandhoff diseases, where N-Acetyl-L-leucine improved functional outcomes and quality of life .
- Cerebellar Ataxia : Research indicates that N-Acetyl-L-leucine may enhance cerebellar function by modulating glucose metabolism, thereby improving motor coordination in ataxic patients .
Traumatic Brain Injury (TBI)
Recent studies have highlighted the neuroprotective effects of N-Acetyl-L-leucine in models of traumatic brain injury. It has been shown to reduce neuronal death and inflammation, leading to improved motor and cognitive outcomes post-injury . These findings suggest its potential as a therapeutic agent for TBI management.
Clinical Trial Outcomes
- A multi-national Phase II trial involving NPC patients demonstrated significant improvements in clinical endpoints after six weeks of treatment with N-Acetyl-L-leucine, with no serious adverse events reported .
- In pediatric and adult populations with GM2 gangliosidoses, similar positive outcomes were observed, reinforcing the compound's potential across different patient demographics .
Animal Model Studies
Animal studies have provided insights into the efficacy of N-Acetyl-L-leucine, particularly in mouse models of lysosomal storage diseases. These studies confirmed improvements in lifespan and motor function when treated with the L-enantiomer compared to the D-enantiomer or control groups .
Propiedades
Número CAS |
180923-15-3 |
---|---|
Fórmula molecular |
C10H18N2O4 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-[(2-acetamidoacetyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H18N2O4/c1-6(2)4-8(10(15)16)12-9(14)5-11-7(3)13/h6,8H,4-5H2,1-3H3,(H,11,13)(H,12,14)(H,15,16) |
Clave InChI |
QXMNNNAFUOZTQZ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C |
Pictogramas |
Irritant |
Sinónimos |
Leucine, N-(N-acetylglycyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.